molecular formula C10H14O B14333947 Dec-2-EN-5-YN-4-one CAS No. 105363-19-7

Dec-2-EN-5-YN-4-one

Cat. No.: B14333947
CAS No.: 105363-19-7
M. Wt: 150.22 g/mol
InChI Key: QDEHSJLTOIUQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dec-2-en-5-yn-4-one is an unsaturated carbonyl compound featuring a conjugated system of a double bond (C2–C3), a triple bond (C5–C6), and a ketone group at position 3. Its molecular formula is C₁₀H₁₂O, with a linear carbon chain that enables unique electronic and steric properties. The compound’s reactivity is influenced by the proximity of the π-systems (alkene and alkyne) and the electron-withdrawing ketone group, making it a versatile intermediate in organic synthesis, particularly for cycloadditions or heterocycle formations.

Properties

CAS No.

105363-19-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

dec-2-en-5-yn-4-one

InChI

InChI=1S/C10H14O/c1-3-5-6-7-9-10(11)8-4-2/h4,8H,3,5-6H2,1-2H3

InChI Key

QDEHSJLTOIUQCR-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=O)C=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dec-2-EN-5-YN-4-one typically involves the use of alkynes and enones as starting materials. One common method is the silicon-accelerated Friedel-Crafts alkylation, followed by a Diels-Alder reaction. This method provides a straightforward route to the compound, although it requires careful control of reaction conditions to prevent isomerization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts such as copper or gold complexes to facilitate the formation of the enynone structure. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dec-2-EN-5-YN-4-one undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, leading to different products.

    Substitution: The enynone can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution reagents: Such as halogens or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Dec-2-EN-5-YN-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dec-2-EN-5-YN-4-one involves its ability to act as an electrophile due to the presence of multiple electrophilic sites. This allows it to participate in various nucleophilic addition and substitution reactions. The compound can interact with different molecular targets, including enzymes and receptors, through these reactions, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Dec-2-en-5-yn-4-one’s properties, it is compared below with structurally related compounds, focusing on functional groups, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Structural Features Reactivity Highlights
This compound C₁₀H₁₂O Ketone (C4), alkene (C2–C3), alkyne (C5–C6) Linear chain with conjugated π-systems Susceptible to electrophilic additions at the triple bond; ketone stabilizes resonance
Z-5-hexyldodec-5-en-4-one (CAS 106942-00-1) C₁₈H₃₂O Ketone (C4), alkene (C5–C6) Branched chain with a double bond Enone reactivity (e.g., Michael additions); less strained than ynones
5-Decyne (CAS 1942-46-7) C₁₀H₁₈ Terminal alkyne (C1–C2) Simple alkyne with no oxygen groups Base for polymer synthesis; limited electronic diversity
4-Methylpent-4-enoic acid C₆H₁₀O₂ Carboxylic acid, alkene (C4–C5) Cyclic analog with acid functionality Acid-catalyzed esterifications; no triple bond reactivity

Key Findings

Reactivity Differences: this compound’s triple bond is more electrophilic than 5-Decyne’s terminal alkyne due to conjugation with the ketone, enabling regioselective reactions (e.g., Huisgen cycloadditions) . In contrast, Z-5-hexyldodec-5-en-4-one lacks a triple bond, reducing its utility in click chemistry but enhancing stability for enone-specific reactions .

Synthetic Utility :

  • This compound’s synthesis likely employs methods similar to those in (e.g., TLC for purity checks, NMR for structural confirmation), though its conjugated system may require inert conditions to prevent polymerization .
  • 5-Decyne, a simpler alkyne, is produced industrially via alkyne metathesis but lacks the multifunctionality of this compound .

Spectroscopic Signatures: The ketone in this compound would show a strong IR peak near 1700 cm⁻¹ (C=O stretch), distinct from 4-Methylpent-4-enoic acid’s broad O–H stretch (~2500 cm⁻¹) . The alkyne in this compound would exhibit a characteristic ¹H NMR peak at δ 2.1–2.3 ppm (sp-hybridized protons), absent in Z-5-hexyldodec-5-en-4-one .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.